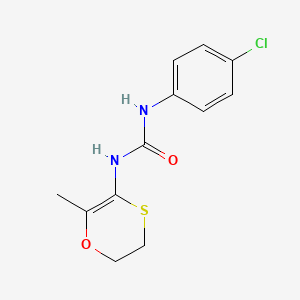
6-(Phenylsulfanyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylsulfanyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)cyclohex-2-en-1-one typically involves the introduction of a phenylsulfanyl group to a cyclohexenone precursor. One common method is the nucleophilic substitution reaction where a phenylthiol reacts with a cyclohexenone derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Phenylsulfanyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Phenylsulfanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Phenylsulfanyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the cyclohexenone ring can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and influence the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanyl group.
3-Phenylcyclohex-2-en-1-one: A similar compound with a phenyl group at a different position.
Cyclohexenone derivatives: Various derivatives with different substituents on the cyclohexenone ring.
Uniqueness
6-(Phenylsulfanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
88354-73-8 |
|---|---|
Molekularformel |
C12H12OS |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
6-phenylsulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2 |
InChI-Schlüssel |
JLYXZHIXSSVEKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
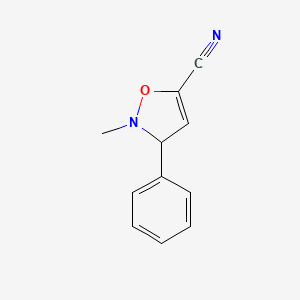
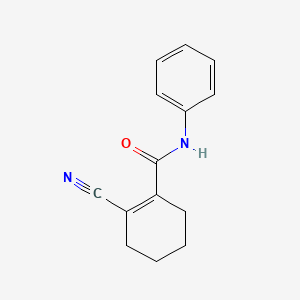
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
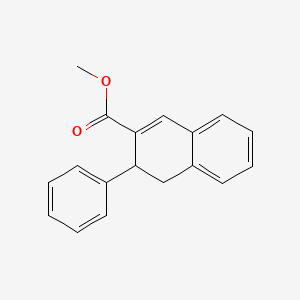
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
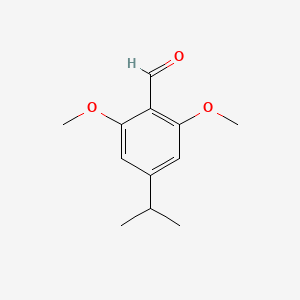
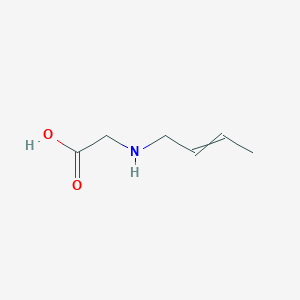
![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
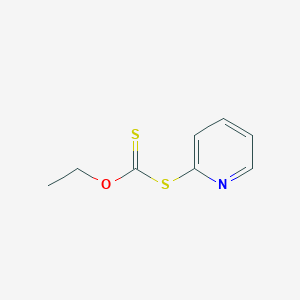
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
